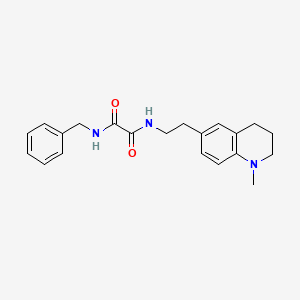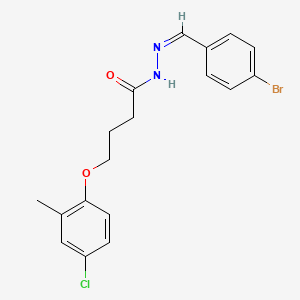![molecular formula C19H16N2O2S B2424342 N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,5-dimethylbenzamide CAS No. 888411-73-2](/img/structure/B2424342.png)
N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,5-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation . Thiazoles occupy potent biological applications, described by Hantzsch and Weber for the first time in 1887 .
Synthesis Analysis
The general synthetic route involves the Knovenegal reaction of different salicylaldehydes (1) and malanonitrile (2) in the presence of TMG base and forms an imino coumarin, then on Phospha-Michael addition of dialkyl phosphite (3) to it under room temperature and solvent free conditions forms phosphorylated chromenes .
Molecular Structure Analysis
Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .
Chemical Reactions Analysis
Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .
Physical And Chemical Properties Analysis
Thiazoles are light-yellow liquids with an odor similar to pyridine . They show similar chemical and physical properties to pyridine and pyrimidine, although some of their derivatives behave similarly to the thiophene and furan .
Scientific Research Applications
Synthesis of Fused Thiazole Containing Coumarin Derivatives
- Research Focus : The oxidative cross-coupling reaction mediated by I2/H2O2 is a novel approach for constructing various 2-phenyl-4H-chromeno(3,4-d)thiazol-4-one derivatives. This method emphasizes transition metal-free oxidative coupling for C–S bond formation, indicating the compound's potential in synthesizing new derivatives (Belal & Khan, 2015).
Development of Chromeno[2,3-b]pyridine Derivatives
- Research Focus : The multicomponent reaction of salicylaldehyde, malononitrile dimer, and certain compounds to synthesize 5H-Chromeno[2,3-b]pyridines demonstrates the compound's versatility in creating biologically and industrially significant derivatives. The study also explored their ADME properties (Ryzhkova et al., 2023).
Synthesis of Chromeno-Thiazole Derivatives with Antimicrobial Activity
- Research Focus : Coumarin-thiazole derivatives like 2-(2-amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one show significant antimicrobial activity, highlighting their potential in pharmaceutical applications. This research also indicated their utility in antimicrobial coatings (El‐Wahab et al., 2014).
Application in Antitumor Activity
- Research Focus : Novel chromeno[2,3-b]azetol and benzo[c]chromene derivatives bearing benzothiazole moiety show promising in vitro antitumor activities against various cancer cell lines, indicating the compound's relevance in cancer research (El-Helw et al., 2019).
Development of Thiazolo[3,2-a]chromeno[4,3-d]pyrimidinones
- Research Focus : Efficient synthesis of thiazolo[3,2-a]chromeno[4,3-d]pyrimidinone derivatives highlights the compound's role in creating structurally diverse derivatives with potential biological activities (Reddy & Jeong, 2016).
Use in Molecular Docking Studies for Breast Cancer
- Research Focus : Molecular docking studies of chromeno[4,3-b]pyridine derivatives for breast cancer suggest their potential as active agents against cancer cell lines, further emphasizing the compound's role in cancer therapy (Abd El Ghani et al., 2022).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-amino-9h-chromeno[2,3-d]thiazol-9-ones, have been reported to exhibit potent anti-inflammatory activities . This suggests that the compound may target proteins or enzymes involved in inflammatory pathways.
Mode of Action
For instance, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammation .
Biochemical Pathways
The compound likely affects biochemical pathways related to inflammation. By interacting with key proteins or enzymes in these pathways, it could potentially disrupt the normal progression of inflammation. The downstream effects of this disruption could include a reduction in the production of inflammatory mediators, thereby alleviating symptoms of inflammation .
Result of Action
The molecular and cellular effects of N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,5-dimethylbenzamide’s action are likely related to its potential anti-inflammatory activity. By inhibiting key enzymes in inflammatory pathways, the compound could reduce the production of inflammatory mediators, leading to a decrease in inflammation .
Future Directions
Thiazoles are an adaptable heterocycle present in several drugs used in the cure of cancer . Aryl thiazoles were prepared and evaluated for their anticancer actions . The (thiazol-2-yl)hydrazones were prepared and elucidated via elemental analytical . Thiophenylpyrazolyl-5-substituted-aryl-diazenylthiazoles were prepared from the reaction of 3- (2-Thienyl)-5-aryl-1-thiocarbamoyl-2-pyrazolines with hydrazonyol .
Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-11-7-8-12(2)14(9-11)18(22)21-19-20-17-13-5-3-4-6-15(13)23-10-16(17)24-19/h3-9H,10H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELTYWFCLJGHHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-((2,5-dimethoxyphenyl)sulfonyl)-8-methoxy-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2424259.png)
![2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2424262.png)
![(3aS,6aS)-rel-3a,4,6,6a-tetrahydro-furo[3,4-d]isoxazole-3-carbaldehyde](/img/structure/B2424264.png)
![(Z)-methyl 3-allyl-2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2424265.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2424266.png)

![Methyl ({5-[(4-chlorophenyl)carbamoyl]-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B2424268.png)


![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide](/img/structure/B2424277.png)


![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-N-(2-oxo-2H-chromen-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2424281.png)

